molecular formula C9H9N3O2 B6257305 methyl 1-methyl-1H-1,2,3-benzotriazole-7-carboxylate CAS No. 1312556-63-0

methyl 1-methyl-1H-1,2,3-benzotriazole-7-carboxylate

Cat. No. B6257305
CAS RN: 1312556-63-0
M. Wt: 191.2
InChI Key:
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Description

Methyl 1-methyl-1H-1,2,3-benzotriazole-7-carboxylate (MBTC) is an organic compound that has been widely used in various scientific research applications. MBTC has been used in a variety of fields such as biochemistry, pharmacology, and materials science due to its unique chemical properties. It has been found to be a useful reagent for various laboratory experiments and has been used in the synthesis of various compounds.

Scientific Research Applications

Methyl 1-methyl-1H-1,2,3-benzotriazole-7-carboxylate has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, such as pharmaceuticals and materials. It has also been used in the synthesis of peptides and nucleic acids. This compound has also been used in the study of enzyme kinetics and biochemical pathways. It has also been used as a reagent in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of methyl 1-methyl-1H-1,2,3-benzotriazole-7-carboxylate is not fully understood. However, it is believed that this compound is able to form a complex with a variety of enzymes, which can then lead to the inhibition of enzyme activity. This compound has been found to be an effective inhibitor of several enzymes, including cytochrome P450 and proteases.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including cytochrome P450 and proteases. This compound has also been found to have an effect on the expression of genes involved in metabolism and cell cycle regulation. It has also been found to have an effect on the expression of genes involved in the regulation of apoptosis.

Advantages and Limitations for Lab Experiments

Methyl 1-methyl-1H-1,2,3-benzotriazole-7-carboxylate has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. It is also non-toxic and has low solubility in water, which makes it ideal for use in aqueous solutions. However, this compound has several limitations for laboratory experiments. It is not very soluble in organic solvents, which can limit its use in certain laboratory experiments. It is also relatively expensive, which can limit its use in certain applications.

Future Directions

There are several potential future directions for the use of methyl 1-methyl-1H-1,2,3-benzotriazole-7-carboxylate. One potential direction is the development of novel compounds based on its structure. This compound can be used as a scaffold for the synthesis of novel compounds with potential pharmaceutical applications. Another potential direction is the development of new methods for the synthesis of this compound. This could lead to the development of more efficient and cost-effective synthesis methods. Finally, this compound could be used in the development of new materials with unique properties. This could lead to the development of new materials for various applications.

Synthesis Methods

Methyl 1-methyl-1H-1,2,3-benzotriazole-7-carboxylate can be synthesized by a method known as the Ullmann reaction. This reaction involves the reaction of an aryl halide with an alkyl halide in the presence of a copper catalyst. The reaction produces an aryl-alkyl ether. The aryl-alkyl ether can then be hydrolyzed to form this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 1-methyl-1H-1,2,3-benzotriazole-7-carboxylate involves the reaction of 1-methyl-1H-1,2,3-benzotriazole-7-carboxylic acid with methanol in the presence of a dehydrating agent.", "Starting Materials": [ "1-methyl-1H-1,2,3-benzotriazole-7-carboxylic acid", "Methanol", "Dehydrating agent (e.g. thionyl chloride, phosphorus pentoxide)" ], "Reaction": [ "1. Dissolve 1-methyl-1H-1,2,3-benzotriazole-7-carboxylic acid in methanol.", "2. Add a dehydrating agent (e.g. thionyl chloride, phosphorus pentoxide) to the reaction mixture.", "3. Heat the reaction mixture under reflux for several hours.", "4. Allow the reaction mixture to cool to room temperature.", "5. Add water to the reaction mixture to quench the excess dehydrating agent.", "6. Extract the product with a suitable organic solvent (e.g. ethyl acetate).", "7. Dry the organic layer over anhydrous sodium sulfate.", "8. Concentrate the organic layer under reduced pressure to obtain the crude product.", "9. Purify the crude product by column chromatography using a suitable eluent (e.g. hexane/ethyl acetate).", "10. Collect the pure product and characterize it by spectroscopic methods (e.g. NMR, IR, MS)." ] }

CAS RN

1312556-63-0

Molecular Formula

C9H9N3O2

Molecular Weight

191.2

Purity

95

Origin of Product

United States

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